molecular formula C7H10N2O4 B1517815 2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid CAS No. 1248930-14-4

2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid

Cat. No.: B1517815
CAS No.: 1248930-14-4
M. Wt: 186.17 g/mol
InChI Key: CFUVZPWLVSJEER-UHFFFAOYSA-N
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Description

2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid typically involves the reaction of pyrrolidine derivatives with carbamoylating agents under controlled conditions. The reaction conditions may include the use of specific catalysts and solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may be employed in studies related to enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, such as in the treatment of neurological disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid is unique in its structure and reactivity compared to similar compounds. Some similar compounds include:

  • 2-(2-Carbamoylpyrrolidin-1-yl)acetic acid

  • Taltirelin

These compounds share structural similarities but differ in their functional groups and biological activities.

Properties

IUPAC Name

2-(2-carbamoylpyrrolidin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c8-5(10)4-2-1-3-9(4)6(11)7(12)13/h4H,1-3H2,(H2,8,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUVZPWLVSJEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid
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2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid
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2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid
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2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid
Reactant of Route 6
2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid

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